3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
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Overview
Description
3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted. For example, inhibition of protein kinases can lead to the modulation of various signaling pathways, while inhibition of proteases can lead to the disruption of protein degradation pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone in lab experiments is its potent inhibitory activity against a variety of enzymes, making it a versatile tool for studying various biochemical pathways. However, one limitation is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone. One direction is the development of novel therapeutics based on its inhibitory activity against target enzymes. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanisms underlying its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone involves the condensation of 2-chloro-3-nitrobenzoic acid with 2-amino-3-methylpyridine in the presence of triethylamine. The resulting intermediate is then reduced with sodium dithionite to obtain the final product.
Scientific Research Applications
3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and proteases, making it a promising candidate for the development of novel therapeutics.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-9-11-4-6-18(7-5-11)15(19)12-2-3-13-14(8-12)17-10-16-13/h2-4,8,10H,5-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOHKUGKGWBWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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